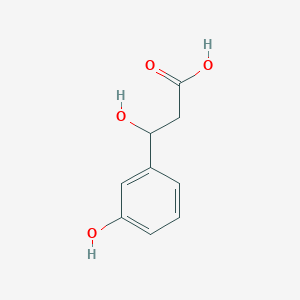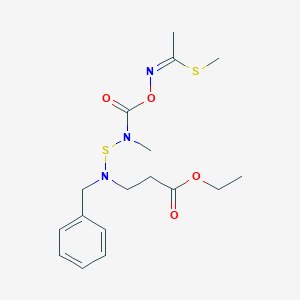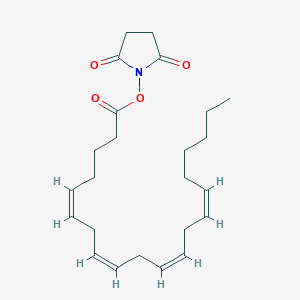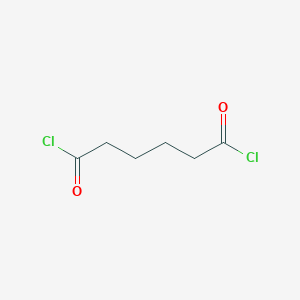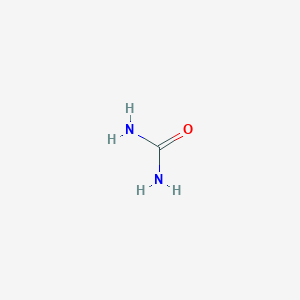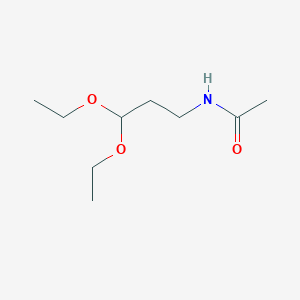![molecular formula C18H23NO3 B033370 (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid CAS No. 57817-27-3](/img/structure/B33370.png)
(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid involves intricate chemical processes, such as condensation reactions. For instance, one related compound was synthesized through the condensation reaction of (1,8-diethyl-l,3,4,9tetrahydro-pyrano[3,4-fe]indol-l-yl)-acetic acid hydrazide with salicylaldehyde, resulting in crystals obtained from anhydrous ethanol solution (Song & Zhang, 2006). Another synthesis route involves diastereoselective methods to create 2,6-syn-disubstituted tetrahydropyrans, showcasing the versatility of tetrahydropyran derivatives in synthesis (O’Brien, Cahill, & Evans, 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through crystallographic studies, revealing details such as bond lengths, angles, and configurations. For example, the crystal structure analysis of a closely related compound indicated the presence of intermolecular and intramolecular hydrogen bonds, with the phenyl and pyrrole rings nearly coplanar, highlighting the compound's stable configuration (Song & Zhang, 2006).
Chemical Reactions and Properties
The chemical reactions involving tetrahydropyran derivatives often result in the formation of complex structures with significant biological activity. Acid-catalyzed reactions, for instance, have been used to synthesize 1,3-disubstituted tetrahydropyrano[3,4-b]indoles with high yield and diastereoselectivity, demonstrating the compound's reactivity and potential for further chemical modifications (Wang et al., 2017).
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Properties
A comprehensive study by Martel et al. (1976) synthesized a series of compounds related to "(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid," focusing on their chemistry and anti-inflammatory actions. The study found that certain derivatives, particularly etodolic acid, displayed potent anti-inflammatory activity in chronic rat models of inflammation, such as the adjuvant arthritis model, with a relatively low acute ulcerogenic potential, indicating a promising therapeutic profile for conditions involving chronic inflammation Martel, R., Demerson, C., Humber, L., & Philipp, A. (1976). Journal of Medicinal Chemistry.
Another study by Robinson et al. (1977) on "prodolic acid," a compound similar in structure to the one , demonstrated enhanced anti-inflammatory activity in adjuvant arthritic rats through indole ring substitution. The study suggests that ring-substituted derivatives of prodolic acid may have improved pharmacokinetic profiles and increased anti-inflammatory efficacy, highlighting the importance of structural modifications on the biological activity of these compounds Robinson, W., Martel, R., Ferdinandi, E., & Kraml, M. (1977). The Journal of Pharmacology and Experimental Therapeutics.
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of etodolac enantiomers, closely related to the compound of interest, were studied by Brocks and Jamali (1990). The research found significant differences in the plasma concentrations, half-life, and excretion patterns of the enantiomers, suggesting a complex pharmacokinetic behavior that could influence the drug's efficacy and safety profile Brocks, D. & Jamali, F. (1990). Drug Metabolism and Disposition: The Biological Fate of Chemicals.
Molecular Interactions and Mechanism of Action
A study by Wang et al. (2011) explored the anti-cancer efficacy and intercalation mechanism of a structurally similar compound, MIAM, in various model systems, including cell lines and mouse models. This research provided insights into the compound's ability to intercalate into DNA, suggesting potential therapeutic applications beyond anti-inflammatory and analgesic effects Wang, W., Zhao, M., Wang, Y., Liu, J., Wu, J., Kang, G.-F., & Peng, S. (2011). Molecular BioSystems.
Propiedades
IUPAC Name |
2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOBSPHOCEVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314358 | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
CAS RN |
57817-27-3 | |
| Record name | NSC282127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





